

Theophylline EP Impurity C: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Theophylline EP impurity C*

Cat. No.: B195704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Theophylline EP Impurity C**, a specified impurity in the European Pharmacopoeia (EP) monograph for Theophylline. This document details its chemical identity, quantitative limits as per regulatory standards, and the analytical methodology for its detection and quantification.

Chemical Identity and Structure

Theophylline EP Impurity C is a substance related to the active pharmaceutical ingredient Theophylline. Its presence in Theophylline drug substances must be monitored and controlled to ensure the safety and efficacy of the final medicinal product.

Chemical Name (IUPAC): N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide^[1]

Synonyms: Theophylline USP Related Compound C, Caffeine EP Impurity B^{[2][3]}

CAS Number: 7597-60-6

Molecular Formula: C₇H₁₀N₄O₃

Molecular Weight: 198.18 g/mol

The chemical structure of **Theophylline EP Impurity C** is presented below:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Theophylline EP Impurity C**.

Quantitative Data: Pharmacopoeial Limits

The acceptance criteria for **Theophylline EP Impurity C** are defined in the European Pharmacopoeia monograph for Theophylline. The limits for related substances are determined using a liquid chromatography (HPLC) method.

Impurity Name	Pharmacopoeia	Acceptance Criterion
Theophylline EP Impurity C	European Pharmacopoeia	≤ 0.1%

Table 1: Acceptance Criterion for **Theophylline EP Impurity C** in Theophylline according to the European Pharmacopoeia.^[4]

Experimental Protocol: Determination of Theophylline EP Impurity C

The following is a detailed experimental protocol for the analysis of Theophylline related substances, including Impurity C, as outlined in the European Pharmacopoeia.^[4]

Analytical Technique

High-Performance Liquid Chromatography (HPLC) is the specified method for the determination of **Theophylline EP Impurity C**.

Chromatographic Conditions

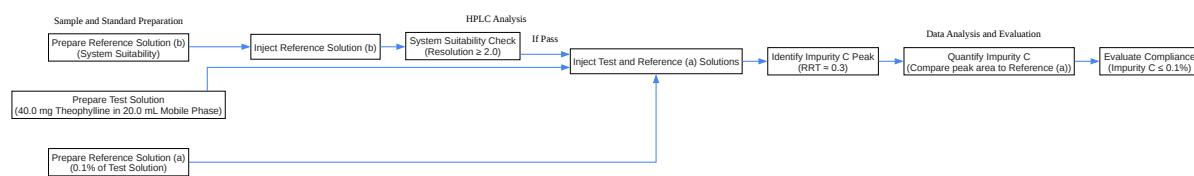
Parameter	Specification
Column	
Size	$l = 0.25\text{ m}$, $\varnothing = 4.0\text{ mm}$
Stationary Phase	Octadecylsilyl silica gel for chromatography R (7 μm)
Mobile Phase	
Composition	A mixture of 7 volumes of acetonitrile for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate R containing 5.0 mL/L of glacial acetic acid R.
Flow Rate	2.0 mL/min
Detection	Spectrophotometer at 272 nm
Injection Volume	20 μL
Run Time	3.5 times the retention time of theophylline

Table 2: HPLC Chromatographic Conditions.[\[4\]](#)

Solution Preparation

- Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.[\[4\]](#)
- Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This solution corresponds to a concentration of 0.1%.[\[4\]](#)
- Reference Solution (b) (for System Suitability): Dissolve 10 mg of theobromine R in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.[\[4\]](#)

System Suitability


The system suitability is assessed using Reference Solution (b). The resolution between the peaks due to theobromine and theophylline must be a minimum of 2.0.[4]

Impurity Identification and Quantification

The relative retention time of Impurity C with reference to theophylline (retention time = about 6 min) is approximately 0.3.[4] The area of the peak corresponding to Impurity C in the chromatogram of the test solution is compared to the area of the principal peak in the chromatogram of Reference Solution (a) to determine compliance with the acceptance criterion.

Workflow and Logical Relationships

The following diagram illustrates the analytical workflow for the identification and quantification of **Theophylline EP Impurity C**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 茶碱 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. drugfuture.com [drugfuture.com]
- To cite this document: BenchChem. [Theophylline EP Impurity C: A Comprehensive Technical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195704#what-is-the-chemical-structure-of-theophylline-ep-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com